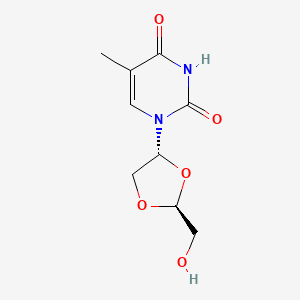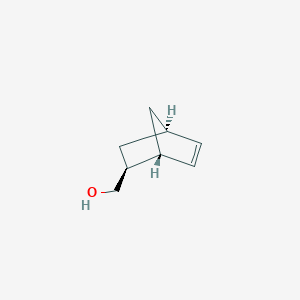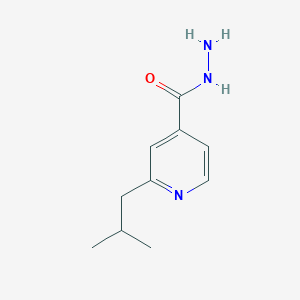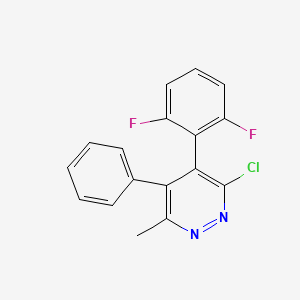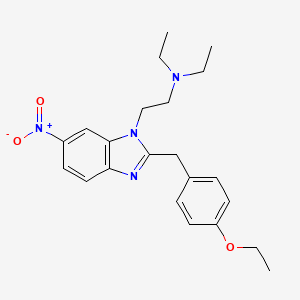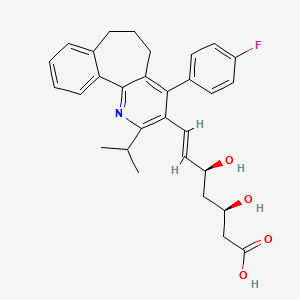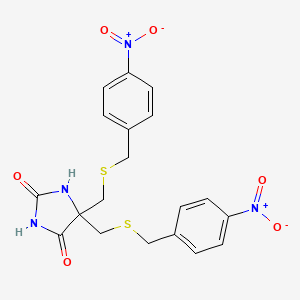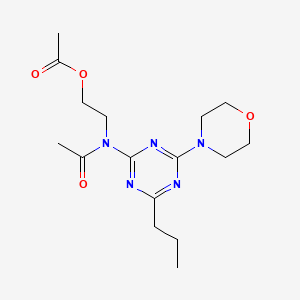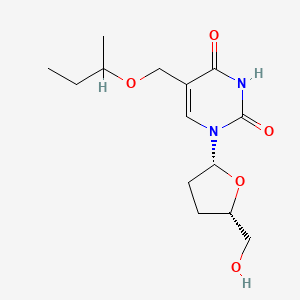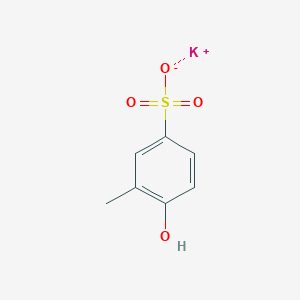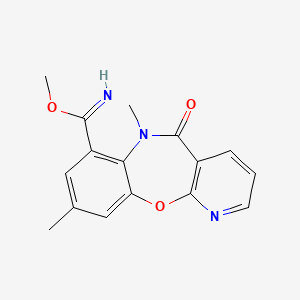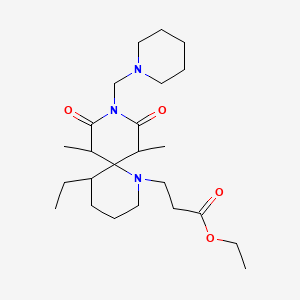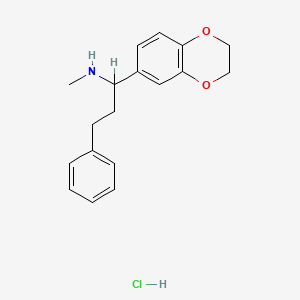
6-(1-(Methylamino)-3-phenylpropyl)-1,4-benzodioxane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-(Methylamino)-3-phenylpropyl)-1,4-benzodioxane hydrochloride is a synthetic compound with a complex molecular structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzodioxane ring fused with a phenylpropylamine moiety, making it a unique and interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(Methylamino)-3-phenylpropyl)-1,4-benzodioxane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4-benzodioxane with a suitable phenylpropylamine derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-(Methylamino)-3-phenylpropyl)-1,4-benzodioxane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-(1-(Methylamino)-3-phenylpropyl)-1,4-benzodioxane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(1-(Methylamino)-3-phenylpropyl)-1,4-benzodioxane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features.
Methylphenidate: A stimulant with a related phenylpropylamine structure.
Betahistine: An antivertigo agent with a similar amine group.
Uniqueness
6-(1-(Methylamino)-3-phenylpropyl)-1,4-benzodioxane hydrochloride is unique due to its benzodioxane ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Eigenschaften
CAS-Nummer |
130431-19-5 |
|---|---|
Molekularformel |
C18H22ClNO2 |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-19-16(9-7-14-5-3-2-4-6-14)15-8-10-17-18(13-15)21-12-11-20-17;/h2-6,8,10,13,16,19H,7,9,11-12H2,1H3;1H |
InChI-Schlüssel |
VLYIVGVZSNUNKU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CCC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



